molecular formula C18H15ClF2N4O2 B11507914 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea

1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea

Cat. No.: B11507914
M. Wt: 392.8 g/mol
InChI Key: JZTGWDFKSVKIMB-UHFFFAOYSA-N
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Description

1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro(difluoro)methoxyphenyl group, a methyl-pyrazolyl group, and a phenylurea moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-chloro-3,5-difluorophenol with a suitable pyrazole precursor under controlled conditions to introduce the chloro(difluoro)methoxy group. The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-phenylurea: Lacks the difluoromethoxy and pyrazole groups.

    1-(1-{4-methoxyphenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea: Contains a methoxy group instead of a chloro(difluoro)methoxy group.

    1-(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazol-5-yl)-3-phenylurea: Lacks the methyl group on the pyrazole ring.

Uniqueness

1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-phenylurea is unique due to the presence of the chloro(difluoro)methoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance the compound’s reactivity and specificity in various applications.

Properties

Molecular Formula

C18H15ClF2N4O2

Molecular Weight

392.8 g/mol

IUPAC Name

1-[2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyrazol-3-yl]-3-phenylurea

InChI

InChI=1S/C18H15ClF2N4O2/c1-12-11-16(23-17(26)22-13-5-3-2-4-6-13)25(24-12)14-7-9-15(10-8-14)27-18(19,20)21/h2-11H,1H3,(H2,22,23,26)

InChI Key

JZTGWDFKSVKIMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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